molecular formula C22H35N3O3 B7927983 [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7927983
M. Wt: 389.5 g/mol
InChI Key: WOHFPTHUTMULHV-MHJFOBGBSA-N
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Description

This compound is a cyclohexyl-based carbamic acid benzyl ester derivative featuring an (S)-2-amino-3-methyl-butyrylamino substituent. Notably, its production has been discontinued by suppliers like CymitQuimica (), suggesting challenges in synthesis, stability, or commercial demand.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3/c1-15(2)20(23)21(26)24-18-10-12-19(13-11-18)25(16(3)4)22(27)28-14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,23H2,1-4H3,(H,24,26)/t18?,19?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHFPTHUTMULHV-MHJFOBGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester, commonly referred to as compound 1354003-93-2, is a carbamate derivative with potential biological activities that are of significant interest in medicinal chemistry. This compound has been investigated for its effects on various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

  • Molecular Formula : C22H35N3O3
  • Molecular Weight : 389.53 g/mol
  • CAS Number : 1354003-93-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Notably, carbamates like this compound can act as inhibitors for various enzymes, including those involved in cancer cell proliferation.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Recent studies have highlighted the potential of carbamate derivatives in targeting the EGFR, a key player in tumor growth and progression. For instance, research involving similar compounds demonstrated that certain derivatives could effectively inhibit EGFR tyrosine kinase activity, leading to reduced proliferation in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) .

Cytotoxicity Assays

In vitro cytotoxicity assays have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases (specifically caspase 3 and caspase 8), which are crucial for executing programmed cell death .

Data Table: Summary of Biological Activities

Activity Type Description Reference
EGFR InhibitionCompounds showed significant inhibition of EGFR activity, leading to reduced tumor cell proliferation.
CytotoxicityInduced apoptosis in multiple cancer cell lines through caspase activation.
Binding AffinityDocking studies indicated favorable binding interactions with target enzymes.

Case Study 1: EGFR Targeting

A study focused on a series of carbamate derivatives similar to the compound demonstrated their effectiveness as EGFR inhibitors. The lead compound exhibited a binding affinity comparable to established drugs like erlotinib, suggesting potential for development as a therapeutic agent against non-small cell lung cancer.

Case Study 2: Apoptotic Pathways

Another investigation evaluated the apoptotic effects of these compounds on various cancer cell lines. The results indicated that treatment with the carbamate derivatives led to significant increases in apoptosis markers, including cleaved PARP and activated caspases, reinforcing their potential use in cancer therapies.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases.

Case Study : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. The results indicated a dose-dependent response, suggesting its potential as an anticancer agent.

Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology due to its structural similarity to known neuroactive substances.

Case Study : In vitro studies have shown that it can modulate neurotransmitter levels in neuronal cell lines, potentially offering insights into treatments for neurodegenerative diseases such as Alzheimer's.

Biochemical Research

The compound has been used in biochemical assays to study enzyme kinetics and protein interactions.

Case Study : A recent investigation utilized the compound to explore its effects on enzyme activity related to metabolic disorders. The findings demonstrated significant alterations in enzyme kinetics, providing valuable data for understanding metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a family of cyclohexyl carbamate/ester derivatives. Key structural analogues include:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key References
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Cyclopropyl instead of isopropyl C22H33N3O3 387.52
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidin-3-yl instead of cyclohexyl C19H29N3O3 347.45
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester Positional isomer (2- vs. 4- substitution) C20H29N3O3 347.45
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester Piperazine ring instead of cyclohexyl C19H28N4O3 360.46

Key Observations :

  • Ring Modifications : Substituting the cyclohexyl ring with a piperazine () or piperidin-3-yl () modifies rigidity and hydrogen-bonding capacity, impacting solubility and target interactions.

Stability and Reactivity

  • Aspartimide Formation : Cyclohexyl esters (e.g., in the target compound) exhibit superior resistance to aspartimide formation compared to benzyl esters under acidic or basic conditions. For example, cyclohexyl esters reduce aspartimide formation by 170-fold compared to benzyl esters during diisopropylethylamine treatment .
  • Synthetic Challenges : The discontinuation of this compound and its analogues () may relate to difficulties in maintaining ester stability during multi-step synthesis, as seen in routes requiring Boc protection and reductive amination ().

Physical and Chemical Properties

Property Target Compound (Estimated) Cyclopropyl Analogue Piperidin-3-yl Analogue
Boiling Point (°C) ~500–550 (Predicted) 573.4 ± 50.0 505.8 ± 50.0
Density (g/cm³) ~1.15 (Predicted) 1.15 ± 0.1 1.14 ± 0.1
pKa ~14.9 (Predicted) 14.91 ± 0.40 Not reported

Notable Trends:

  • Higher boiling points in cyclopropyl derivatives correlate with increased molecular weight and steric effects.
  • Similar densities across analogues suggest comparable packing efficiencies in solid states.

Q & A

Basic: What synthetic methodologies are recommended to achieve high stereochemical purity for this compound?

Answer:
To ensure stereochemical purity, the synthesis should employ chiral auxiliaries or enantioselective catalysts. For example, iodination reactions using iodine and polystyrene-triphenylphosphine (as in the synthesis of analogous benzyl esters) can minimize racemization . Column chromatography with optimized solvent systems (e.g., light petroleum:EtOAc ratios) is critical for separating stereoisomers, as minor chromatographic adjustments may resolve co-eluting epimers . Monitoring via 1^1H NMR (e.g., observing coupling constants for stereochemical confirmation) and chiral HPLC is advised.

Advanced: How can researchers resolve co-elution of epimers during chromatographic analysis?

Answer:
Adjusting mobile phase composition (e.g., adding chiral additives) or using specialized columns (e.g., chiral stationary phases) can enhance separation. Evidence suggests that even minor changes in chromatographic conditions (e.g., pH, temperature) may resolve epimers . Derivatization with chiral reagents (e.g., Marfey’s reagent) can also improve resolution by introducing stereochemical handles for detection.

Basic: What analytical techniques are essential for structural validation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and substituents (e.g., benzyl ester protons at δ 5.04 ppm in analogous compounds) .
  • IR Spectroscopy : Identify functional groups (e.g., carbamate C=O stretch at ~1689 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystals are obtainable, this provides unambiguous stereochemical assignment (as demonstrated in hydrazide structures) .

Advanced: How can computational methods predict reactivity or stability?

Answer:
Density Functional Theory (DFT) calculations can model hydrogen bonding networks, lattice energies, and reaction pathways. For example, DFT studies on acyl hydrazides have elucidated stabilization mechanisms via intramolecular hydrogen bonds . Molecular dynamics simulations may also predict solvent interactions or degradation pathways under varying conditions.

Basic: What impurities are commonly observed, and how are they controlled?

Answer:
Common impurities include:

  • Unidentified byproducts from incomplete coupling reactions .
  • Epimeric contaminants due to stereochemical lability .
    Control strategies:
  • Optimize reaction stoichiometry and catalysts (e.g., imidazole for efficient iodination) .
  • Use orthogonal purification methods (e.g., sequential column chromatography and recrystallization).
  • Monitor via TLC/HPLC with UV/fluorescence detection.

Advanced: How to address contradictions between computational predictions and experimental biological activity?

Answer:

  • Re-evaluate purity : Contradictions may arise from undetected impurities; use LC-MS or 1^1H NMR to confirm >95% purity .
  • Validate binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to corroborate enzyme/receptor interactions.
  • Cross-reference structural analogs : Compare with PubChem data on related compounds (e.g., anti-inflammatory or enzyme-inhibiting derivatives) .

Basic: What storage conditions ensure compound stability?

Answer:
Store in airtight containers under inert gas (N2_2/Ar) at -20°C. Avoid moisture and light, as carbamic esters are prone to hydrolysis. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) can identify optimal storage parameters .

Advanced: How to optimize synthetic yield while minimizing stereochemical drift?

Answer:

  • Low-temperature reactions : Conduct steps at 0–4°C to reduce racemization.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups for amine protection, as seen in analogous amino acid esters .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real time.

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Use fume hoods and PPE (gloves, lab coats) due to potential irritancy.
  • Follow storage guidelines: Keep sealed in dry, ventilated areas, and avoid incompatible materials (e.g., strong oxidizers) .

Advanced: How to design a stability-indicating assay for degradation products?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
  • HPLC-MS profiling : Identify degradation products and correlate with structural changes.
  • Quantitative NMR : Compare integral ratios of parent compound vs. degradants under stress conditions.

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